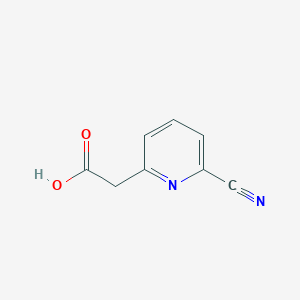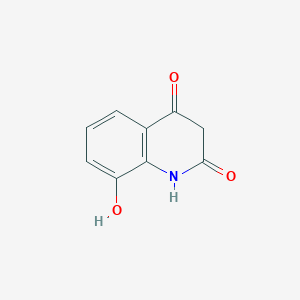
3-Fluoro-5-nitro-4-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-5-nitro-4-(trifluoromethyl)pyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring. These compounds have reduced basicity and are generally less reactive than their chlorinated and brominated analogues .
Méthodes De Préparation
The synthesis of 3-Fluoro-5-nitro-4-(trifluoromethyl)pyridine involves several steps. One common method includes the treatment of commercially available 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine with sodium methoxide. This reaction yields the desired compound in good yield . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Analyse Des Réactions Chimiques
3-Fluoro-5-nitro-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of aminopyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include palladium catalysts, sodium methoxide, and ammonium formate . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3-Fluoro-5-nitro-4-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it valuable in the study of biological systems and the development of new pharmaceuticals.
Medicine: Fluorinated pyridines are often used in the development of drugs due to their stability and reactivity.
Industry: The compound is used in the production of agrochemicals and other industrial products
Mécanisme D'action
The mechanism of action of 3-Fluoro-5-nitro-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to interact with biological molecules, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
3-Fluoro-5-nitro-4-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:
2-Fluoro-4-(trifluoromethyl)pyridine: Another fluorinated pyridine derivative with similar properties and applications.
4-Nitro-3-(trifluoromethyl)aniline: A related compound with a nitro group and trifluoromethyl group, used in similar applications.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct physical, chemical, and biological properties .
Propriétés
Formule moléculaire |
C6H2F4N2O2 |
|---|---|
Poids moléculaire |
210.09 g/mol |
Nom IUPAC |
3-fluoro-5-nitro-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C6H2F4N2O2/c7-3-1-11-2-4(12(13)14)5(3)6(8,9)10/h1-2H |
Clé InChI |
QYCVLCJHAWFEHV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C=N1)F)C(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


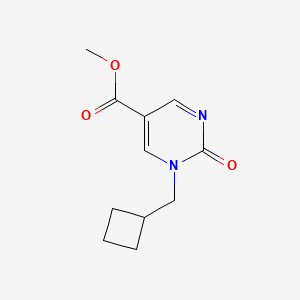
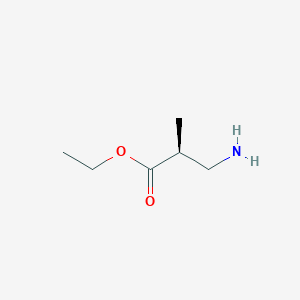
![3-Fluoro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B12970102.png)


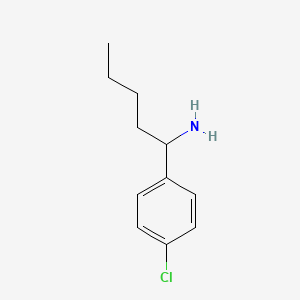
![Methyl 7-bromo-3-oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]oxazine-6-carboxylate](/img/structure/B12970117.png)
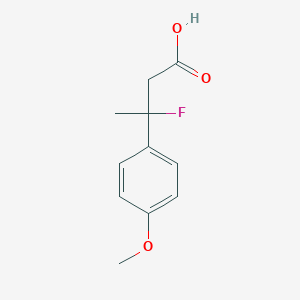
![4-Chloro-2-(chloromethyl)-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12970125.png)
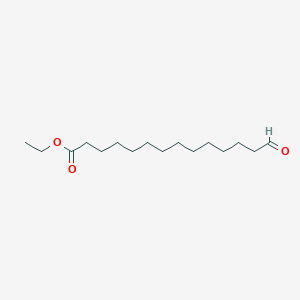
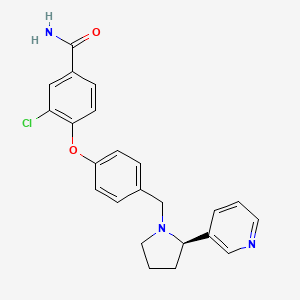
![9-Methyl-3,4-diphenyl-9H-pyrido[3,4-b]indole](/img/structure/B12970137.png)
